molecular formula C14H9NO2S B13830239 8-Acetyl-3H-phenothiazin-3-one CAS No. 32722-89-7

8-Acetyl-3H-phenothiazin-3-one

Katalognummer: B13830239
CAS-Nummer: 32722-89-7
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: ULPPMBLZALUHJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an acetyl group attached to the phenothiazine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using various analytical techniques such as IR, NMR, and mass spectrometry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Acetyl-3H-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule, such as the acetyl and phenothiazine moieties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides to sulfoxides using 3H-phenothiazin-3-one as a photocatalyst results in the formation of sulfoxides .

Wirkmechanismus

The mechanism of action of 8-Acetyl-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to blue LED light, the compound generates reactive oxygen species that facilitate the oxidation of sulfides to sulfoxides . This process involves the activation of molecular oxygen and the formation of peroxy radicals, which then oxidize the sulfide substrates.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Acetyl-3H-phenothiazin-3-one is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst under mild conditions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

32722-89-7

Molekularformel

C14H9NO2S

Molekulargewicht

255.29 g/mol

IUPAC-Name

8-acetylphenothiazin-3-one

InChI

InChI=1S/C14H9NO2S/c1-8(16)9-2-5-13-12(6-9)15-11-4-3-10(17)7-14(11)18-13/h2-7H,1H3

InChI-Schlüssel

ULPPMBLZALUHJB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC(=O)C=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.